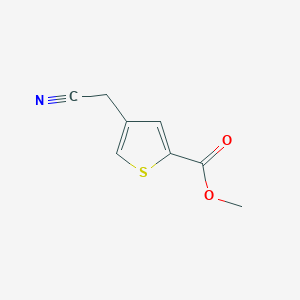

Methyl 4-(cyanomethyl)thiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related thiophene derivatives involves reactions under specific conditions. For instance, methyl 2-(bromomethyl)thiophene-3-carboxylates react with substituted 2-hydroxybenzonitriles to produce methyl 2-[(2-cyanophenoxy)methyl]thiophene-3-carboxylates, which then undergo tandem cyclization to form new heterocyclic systems (Yagodkina-Yakovenko, Bol’but, & Vovk, 2018). Additionally, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate demonstrates the cyclization of thioamide with 2-chloroacetoacetate, showing the versatility in synthesizing thiophene derivatives (Li-jua, 2015).

Molecular Structure Analysis

The molecular structure of thiophene derivatives, including Methyl 4-(cyanomethyl)thiophene-2-carboxylate, is characterized by spectroscopic methods like IR, ^1H NMR, and MS spectra. These techniques help in confirming the structures of synthesized compounds and understanding their molecular configurations, which are critical for their reactivity and properties (Li-jua, 2015).

Chemical Reactions and Properties

Reactivity towards various reagents is a key aspect of thiophene derivatives. For example, Methyl 3-amino-2-thiophene carboxylate reacts with orthoesters to produce N-(2-carbomethoxythienyl) imidates, leading to cyclization reactions that yield specific thienopyrimidinones, highlighting the chemical versatility of thiophene derivatives (Hajjem, Khoud, & Baccar, 2010).

Applications De Recherche Scientifique

Synthesis of Heterocyclic Derivatives

Methyl 4-(cyanomethyl)thiophene-2-carboxylate is a precursor in synthesizing new heterocyclic systems such as Benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridines. These compounds are derived from methyl 2-(bromomethyl)thiophene-3-carboxylates, which, after reacting with substituted 2-hydroxybenzonitriles, give methyl 2-[(2-cyanophenoxy)methyl]thiophene-3-carboxylates. These intermediates then undergo tandem cyclization to form the final products (Yagodkina-Yakovenko, Bol’but, & Vovk, 2018).

Regioselective Reactions Promoted by Samarium Diiodide

Methyl thiophene-2-carboxylate and similar compounds are used as synthetic equivalents of long-chain esters in electrophilic reactions facilitated by samarium diiodide. This process involves regioselective reactions with aldehydes, ketones, and conjugated esters at the thienyl rings. The result is the production of long-chain esters with remote hydroxyl and carboxyl groups, which have applications in producing pharmaceuticals and agrochemicals (Yang, Nandy, Selvakumar, & Fang, 2000).

Synthesis of Complex Molecules and Compounds

Four-Component Gewald Reaction

Methyl 4-(cyanomethyl)thiophene-2-carboxylate is used in the Gewald reaction, a four-component process involving ethyl cyanoacetate and other reactants to form 2-amino-3-carboxamide derivatives of thiophene. This reaction occurs efficiently at room temperature, and the resulting products can be obtained through simple filtration and recrystallization (Abaee & Cheraghi, 2013).

Synthesis of Methyl 2‐amino‐4,5,6,7‐tetrahydro‐1‐benzothiophene‐3‐carboxylate

This compound, synthesized from methyl 4-(cyanomethyl)thiophene-2-carboxylate, has a crystal structure that includes a thiophene ring substituted with specific functional groups. It's stabilized by intra- and intermolecular hydrogen bonds, indicating its potential for forming stable molecular structures (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2004).

Safety And Hazards

The safety data sheet for “Methyl 4-(cyanomethyl)thiophene-2-carboxylate” indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and keeping away from heat/sparks/open flames/hot surfaces .

Orientations Futures

Thiophene derivatives, including “Methyl 4-(cyanomethyl)thiophene-2-carboxylate”, continue to be a topic of interest for medicinal chemists due to their potential biological activity . Future research may focus on synthesizing new thiophene derivatives and investigating their pharmacological activity .

Propriétés

IUPAC Name |

methyl 4-(cyanomethyl)thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2S/c1-11-8(10)7-4-6(2-3-9)5-12-7/h4-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGNQIBJZCTXQPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CS1)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(cyanomethyl)thiophene-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2495193.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2495203.png)

![3,7,7-trimethyl-4-(2-thienyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2495205.png)

![1-(4-Fluorophenyl)-2-phenethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2495208.png)